molecular formula C14H29N3O3 B12288220 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

3-Decyl-1-Methyl-1H-Imidazolium Nitrate

Cat. No.: B12288220
M. Wt: 287.40 g/mol
InChI Key: VOULSPZAEOZGNV-UHFFFAOYSA-O
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Description

Overview of Imidazolium-Based Ionic Liquids: Fundamental Concepts and Research Significance

Imidazolium-based ionic liquids represent a prominent and extensively studied class of ionic liquids (ILs). acs.org These salts, typically with melting points below 100°C, are composed of an imidazolium (B1220033) cation and a variety of possible anions. nih.govnih.govdntb.gov.ua The fundamental appeal of imidazolium ILs lies in their remarkable tunability; by modifying the alkyl chain substituents on the imidazolium ring and varying the counter-anion, their physicochemical properties such as viscosity, density, thermal stability, and miscibility can be finely adjusted for specific tasks. researchgate.net This designability has positioned them as versatile candidates for applications ranging from "green" solvents in chemical synthesis and catalysis to electrolytes in batteries and other electrochemical devices. acs.orgbohrium.comresearchgate.net Their negligible vapor pressure, high thermal stability, and wide electrochemical window are some of the key properties that drive their research significance. acs.org

Specific Focus on Long-Alkyl-Chain Imidazolium Nitrates within Ionic Liquid Systems

The introduction of a long alkyl chain, such as a decyl group, onto the imidazolium cation significantly influences the properties of the resulting ionic liquid. These long chains can lead to the formation of nonpolar domains through van der Waals interactions, which segregate from the charged, polar domains of the imidazolium ring and the anion. mdpi.com This self-aggregation can result in the formation of nanostructures, such as layered or micellar arrangements, within the bulk liquid. sigmaaldrich.comcapes.gov.br

When combined with the nitrate (B79036) anion (NO3-), a small, inorganic anion, the resulting long-alkyl-chain imidazolium nitrate exhibits a unique set of properties. The nitrate anion can participate in hydrogen bonding with the acidic protons of the imidazolium cation. researchgate.net The interplay between the aggregation of the long alkyl chains and the ionic and hydrogen bonding interactions of the polar headgroups gives rise to complex phase behaviors, including the formation of liquid crystalline phases. mdpi.comcapes.gov.br Studies on various 1-alkyl-3-methylimidazolium nitrates have shown that properties like thermal stability and toxicity can be dependent on the alkyl chain length. researchgate.netsigmaaldrich.com

Current State of Research and Emerging Trends Pertaining to 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

Recent research on this compound ([C10mim][NO3]) has revealed a particularly complex and fascinating phase behavior. acs.orgnih.gov Studies utilizing techniques such as Raman spectroscopy and synchrotron small- and wide-angle X-ray scattering (SWAXS) have shown that the phase transitions of this ionic liquid are highly dependent on the cooling rate. acs.orgnih.govbohrium.com

A key finding is the phenomenon of multiphase coexistence at specific cooling rates (around 8-9 K/min). acs.orgnih.gov In this regime, researchers have observed the simultaneous presence of ionic liquid crystals (ILCs), hybrid-layered crystals, and hexagonal close-packed structures. acs.orgnih.gov This indicates a delicate energetic balance between different ordered states. Furthermore, at these specific cooling rates, a reentrant phase transition of the ILC phase has been observed upon heating. acs.orgnih.gov At faster cooling rates (above 9 K/min), crystallization is suppressed, leading to a glassy state, with cold crystallization occurring upon subsequent heating. bohrium.com These findings highlight the kinetic aspects of phase transitions in this material. The study of hydrogen bonding in [C10mim][NO3]-water systems has also been a focus, revealing how water concentration affects the interactions between the cation and anion and the formation of lyotropic ionic liquid crystals. iolitec.de

Scholarly Rationale for In-Depth Investigation of this compound

The in-depth investigation of this compound is driven by its status as a model system for understanding the fundamental principles that govern the structure-property relationships in ionic liquids. The compound's complicated, cooling-rate-dependent phase transitions and the observed multiphase coexistence present a rich area for studying the thermodynamics and kinetics of self-assembly in ionic systems. acs.orgnih.gov

Understanding how the interplay of the long decyl chain, the imidazolium core, and the nitrate anion leads to such complex behavior can provide crucial insights for the rational design of "designer solvents" and functional materials. mdpi.com By elucidating the conditions that favor the formation of specific crystalline or liquid crystalline phases, researchers can aim to create materials with tailored optical, thermal, or conductive properties. The reentrant phase transitions are also of fundamental interest in condensed matter physics. acs.orgnih.gov Therefore, the detailed study of [C10mim][NO3] contributes significantly to the broader goal of predicting and controlling the physical properties of ionic liquids for advanced applications.

Interactive Data Tables

Below are tables summarizing key data for this compound and related compounds.

Table 1: Physicochemical Properties of 1-Decyl-3-Methylimidazolium (B1227720) Based Ionic Liquids This table presents a comparison of physical properties for 1-decyl-3-methylimidazolium cations with different anions. Note that experimental data for this compound is limited, and some values are for related compounds.

AnionFormulaMolecular Weight ( g/mol )FormRefractive IndexCAS Number
NitrateC₁₄H₂₉N₃O₃287.40---
ChlorideC₁₄H₂₇ClN₂258.83Liquidn20/D 1.501171058-18-7 sigmaaldrich.com
Tetrafluoroborate (B81430)C₁₄H₂₇BF₄N₂298.18Liquidn20/D 1.438-1.450244193-56-4
Bis(trifluoromethylsulfonyl)imideC₁₆H₂₇F₆N₃O₄S₂503.53--433337-23-6

Table 2: Observed Phase Transitions of this compound ([C10mim][NO3]) Data from recent studies on the complex phase behavior of [C10mim][NO3].

TechniqueCooling RateObservation upon CoolingObservation upon HeatingReference
SWAXS & DSC> 9 K/minCrystallization suppressedCold crystallization occurs bohrium.com
SWAXS & DSC5-8 K/minMultistep phase transition, formation of a long periodic layered structure- bohrium.com
Raman & SWAXS8-9 K/minMultiphase coexistence (ILCs, hybrid-layered crystals, hexagonal close-packed structures)Reentrant phase transition of the ILC phase acs.orgnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H29N3O3

Molecular Weight

287.40 g/mol

IUPAC Name

3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate

InChI

InChI=1S/C14H28N2.NO3/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3)4/h12-13H,3-11,14H2,1-2H3;/q;-1/p+1

InChI Key

VOULSPZAEOZGNV-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-]

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for 3 Decyl 1 Methyl 1h Imidazolium Nitrate

Quaternization Reactions for the Formation of Imidazolium (B1220033) Cations

The foundational step in the synthesis is the formation of the 3-decyl-1-methyl-1H-imidazolium cation. This is typically accomplished via an N-alkylation reaction, a classic method in organic chemistry. ku.edu

The most established route for the N-alkylation of 1-methylimidazole (B24206) is the Menshutkin reaction, a type of nucleophilic substitution (SN2) reaction. ku.edudatapdf.com In this process, the nitrogen atom of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of a long-chain alkyl halide, such as 1-bromodecane (B1670165) or 1-chlorodecane. nih.govresearchgate.net

The reaction involves the combination of equimolar amounts of 1-methylimidazole and the chosen 1-decyl halide. researchgate.net This mixture is typically heated for a set period to drive the reaction to completion, resulting in the formation of 3-decyl-1-methyl-1H-imidazolium halide as the primary product. researchgate.netresearchgate.net It is important to note that these quaternization reactions can be highly exothermic, particularly in large-scale, solvent-free preparations, which may necessitate cooling to manage heat release and ensure product quality. ku.edu

The choice of solvent, or the lack thereof, significantly influences the rate and efficiency of the Menshutkin reaction. ku.edu The reaction proceeds from two neutral reactants to a charged transition state and ultimately to fully ionic products. ku.edu Consequently, the polarity of the reaction medium plays a critical role. ku.edu

Polar Aprotic Solvents: Solvents such as acetonitrile (B52724) enhance the reaction rate. Their polarity stabilizes the charged transition state, lowering the activation energy barrier for the reaction. ku.edunih.gov

Polar Protic Solvents: Protic solvents like methanol (B129727) or water can retard the reaction. ku.edu They are capable of forming hydrogen bonds with the lone pair of electrons on the nitrogen atom of 1-methylimidazole, which inhibits its nucleophilic attack on the alkyl halide. ku.edu

Nonpolar Solvents: In nonpolar solvents like cyclohexane, the reaction proceeds much more slowly due to the lack of stabilization of the polar transition state. datapdf.comnih.gov

Solvent-Free Conditions: While often favored for green chemistry principles, conducting the reaction neat can lead to significant heat generation, which can be a safety concern and may affect product purity. ku.edu The use of a solvent can help dissipate this heat. ku.edu

The following table summarizes the general effects of different solvent classes on the quaternization reaction.

Solvent ClassRepresentative Solvent(s)Effect on Reaction RateRationale
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO)IncreasesStabilizes the charged transition state, lowering the activation energy. ku.edunih.gov
Polar Protic Water, MethanolDecreasesForms hydrogen bonds with the nucleophilic nitrogen of 1-methylimidazole, hindering its attack. ku.edu
Nonpolar Cyclohexane, TolueneSignificantly DecreasesOffers minimal stabilization for the polar transition state, resulting in a high activation energy barrier. datapdf.comnih.gov
Solvent-Free NoneVaries (often rapid but exothermic)Can be efficient but poses challenges in temperature control and may impact product quality. ku.edu

Anion Exchange Strategies for the Introduction of the Nitrate (B79036) Moiety

Once the 3-decyl-1-methyl-1H-imidazolium halide has been synthesized and purified, the next step is to replace the halide anion (e.g., Br⁻ or Cl⁻) with the desired nitrate (NO₃⁻) anion. This is achieved through anion exchange, or metathesis, reactions. nih.gov

A widely used method for anion exchange involves a metathesis reaction with an inorganic nitrate salt, most commonly silver nitrate (AgNO₃). rsc.org The imidazolium halide salt is dissolved in a suitable solvent, such as water or ethanol, and a stoichiometric amount of silver nitrate is added. rsc.org

The reaction's driving force is the precipitation of the highly insoluble silver halide (AgCl or AgBr) from the solution. Once the silver halide precipitate is removed by filtration, the 3-decyl-1-methyl-1H-imidazolium nitrate remains dissolved in the solvent. The final product is then isolated by removing the solvent under reduced pressure. rsc.org The completeness of the halide removal is often verified by adding a drop of silver nitrate solution to a sample of the final product to ensure no further precipitate forms. rsc.org

While effective, the reliance on silver salts in metathesis reactions presents several drawbacks from a green chemistry perspective. Silver is a costly heavy metal, and its disposal in waste streams is environmentally problematic. This has spurred research into more sustainable alternatives. rsc.orgresearchgate.net

One prominent green alternative is the use of anion exchange resins. rsc.orgresearchgate.netrsc.org In this method, a strongly basic polymer resin is pre-loaded with nitrate anions by washing it with a concentrated solution of a simple nitrate salt like sodium nitrate. rsc.org The imidazolium halide solution is then passed through the column containing the nitrate-form resin. The resin captures the halide ions and releases nitrate ions into the solution, resulting in the desired product without the use of silver. rsc.orgresearchgate.net

Another approach involves silver-free metathesis reactions using more benign and less expensive alkali metal salts, such as sodium nitrate or lithium nitrate, often in a melt of an amine salt which acts as both a solvent and a reagent. rsc.orgresearchgate.net Furthermore, process optimizations like continuous counter-current extraction can significantly improve reagent efficiency and reduce waste generation, particularly for anions that are otherwise difficult to exchange. acs.org

Novel and Sustainable Synthesis Approaches for Imidazolium Nitrates

Recent research has focused on developing more streamlined and sustainable routes to imidazolium nitrates that can circumvent some of the issues associated with the traditional two-step halide pathway. One such innovative method is a one-pot synthesis that proceeds through an imidazolium acetate (B1210297) intermediate. nih.govrsc.org

This approach adapts the Debus-Radziszewski imidazole (B134444) synthesis to directly produce long-chain 1,3-dialkylimidazolium acetate ionic liquids. nih.gov These acetate salts can then be readily converted to the corresponding nitrate salts through a simple acid metathesis reaction by adding nitric acid. This route offers several advantages:

It avoids the use of alkyl halides as reagents.

It bypasses the halide-containing intermediate, eliminating the need for silver salts or anion exchange resins for its removal.

A comparison of the traditional and novel synthetic routes is outlined below.

FeatureTraditional Halide RouteNovel Acetate Route
Step 1 Quaternization of 1-methylimidazole with 1-decyl halide. researchgate.netOne-pot synthesis of 1-decyl-3-methylimidazolium (B1227720) acetate. nih.gov
Step 2 Metathesis with AgNO₃ or anion exchange resin. rsc.orgrsc.orgAcid metathesis with nitric acid. nih.gov
Key Reagents 1-Decyl halide, Silver Nitrate (or resin).Long-chain amine, Glyoxal, Formaldehyde, Acetic Acid, Nitric Acid. nih.gov
Primary Byproduct Silver Halide (AgX) precipitate or halide-loaded resin. rsc.orgWater, Acetic Acid. nih.gov
Green Advantage Can be improved with resins. rsc.orgAvoids halide reagents and heavy metal (silver) byproducts. nih.govrsc.org

One-Pot Synthesis Techniques and "On-Water" Methodologies

While one-pot and "on-water" syntheses represent greener and more efficient alternatives for producing ionic liquids, specific literature detailing these methods for the asymmetric 3-decyl-1-methylimidazolium nitrate is not widely available. However, related methodologies have been developed for symmetric imidazolium salts. For instance, a one-pot, on-water reaction has been used to create long-chain 1,3-dialkylimidazolium acetates, which can subsequently be converted to nitrate salts via acid metathesis. This approach, based on the Debus-Radziszewski imidazole synthesis, has been successful for compounds like 1,3-di(decyl)imidazolium nitrate. nih.gov The application of such a one-pot strategy to asymmetric cations like 1-decyl-3-methylimidazolium remains a potential but not explicitly documented synthetic route.

Development of Halogen-Free Synthesis Routes for Enhanced Purity

The presence of residual halide impurities from conventional synthetic routes can be detrimental to many applications of ionic liquids. Consequently, halogen-free synthesis pathways are of significant interest.

One prominent halogen-free strategy involves the synthesis of an imidazolium acetate salt as a precursor, which is then converted to the desired nitrate salt. nih.gov This method avoids the use of alkyl halides altogether. For symmetric ionic liquids, this has been achieved by reacting components like aldehydes, alkyl amines, and acetic acid. nih.govgoogle.com Another potential, though less documented for long alkyl chains, halogen-free route is the direct quaternization of 1-methylimidazole with a decyl ester of a non-halogenated acid, such as decyl sulfate (B86663) or decyl tosylate. A similar method using diethyl sulfate has been reported for the synthesis of 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate. researchgate.net These routes offer the advantage of completely circumventing halide intermediates, leading to a product of potentially higher purity with respect to halide content.

Advanced Purification Techniques and Methodologies for this compound

Achieving high purity is critical for the reliable application of ionic liquids. For this compound, particularly when synthesized via the conventional two-step method, several purification steps are essential.

Initial purification involves removing unreacted starting materials and solvents. This is typically done by washing the product with a suitable organic solvent in which the ionic liquid has low solubility, such as ethyl acetate or diethyl ether, followed by drying under reduced pressure. nih.govrsc.org

For advanced purification to remove residual impurities from the synthesis, more rigorous techniques are employed.

Purification TechniqueTarget ImpurityDescription
Activated Carbon Treatment Colored ImpuritiesThe crude ionic liquid solution is heated with decolorizing activated charcoal to adsorb colored byproducts. The charcoal is subsequently removed by filtration. google.com
Halide Purity Testing Residual Halide Ions (e.g., Br⁻)A qualitative test using silver nitrate (AgNO₃) solution is performed on the purified product. The absence of a silver halide precipitate indicates successful removal of halide impurities. google.com
Solvent Extraction Water-soluble reactants/saltsContinuous liquid-liquid extraction, for instance with dichloromethane, can be used to separate the ionic liquid from aqueous phases containing unreacted salts. google.com
Molecular Sieve Drying Water and Volatile ImpuritiesTreatment with molecular sieves (e.g., 0.3 nm pore size) is an effective final step to remove residual water and other small volatile impurities that may persist after vacuum drying. researchgate.net
High-Performance Liquid Chromatography (HPLC) Unreacted PrecursorsHPLC can be employed not only as an analytical tool to assess purity but also as a preparative technique for obtaining highly pure fractions. It is particularly useful for quantifying unreacted 1-methylimidazole. rsc.org

Analytical Characterization for Structural Confirmation (e.g., Spectroscopic Techniques in Synthesis Verification)

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic techniques is essential. The primary methods are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides definitive information about the molecular structure of the imidazolium cation. While a specific, published spectrum for 3-decyl-1-methylimidazolium nitrate is not readily available, the expected chemical shifts can be reliably predicted based on data from closely related analogues like 1-octyl-3-methylimidazolium hydroxide. acs.org The most distinct signals are those of the protons and carbons of the imidazolium ring.

Predicted ¹H NMR Data for the [C₁₀mim]⁺ Cation (Based on analogue data; shifts are approximate)

Proton Environment Expected Chemical Shift (δ, ppm)
H-2 N-CH -N ~9.0 - 10.0
H-4, H-5 N-CH =CH -N ~7.3 - 7.6
N-CH₂ - Imidazole-CH₂ -(CH₂)₈-CH₃ ~4.2 - 4.3
N-CH₃ Imidazole-CH₃ ~3.9 - 4.1
-(CH₂ )₈- Decyl Chain ~1.2 - 1.9

Predicted ¹³C NMR Data for the [C₁₀mim]⁺ Cation (Based on analogue data; shifts are approximate)

Carbon Environment Expected Chemical Shift (δ, ppm)
C-2 N-C H-N ~136
C-4, C-5 N-C H=C H-N ~121 - 124
N-C H₂- Imidazole-C H₂-(CH₂)₈-CH₃ ~50
N-C H₃ Imidazole-C H₃ ~36
-(C H₂)₈- Decyl Chain ~22 - 32

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by the vibrational modes of the imidazolium ring, the alkyl chain, and the nitrate anion.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Assignment
~3150, ~3100 C-H stretching of the imidazolium ring
~2955, ~2925, ~2855 Asymmetric and symmetric C-H stretching of the alkyl chain (CH₃, CH₂)
~1570, ~1460 C=N and C=C ring stretching vibrations
~1384 Strong, characteristic N-O stretching of the NO₃⁻ anion
~830 Out-of-plane bending of the NO₃⁻ anion

The combination of these analytical techniques provides a comprehensive confirmation of the compound's identity, structure, and purity, which is essential for its use in further research and applications.

Theoretical and Computational Investigations of 3 Decyl 1 Methyl 1h Imidazolium Nitrate Systems

Molecular Dynamics (MD) Simulations for Microscopic Behavior

Molecular dynamics simulations have been instrumental in revealing the nano-scale organization and dynamic processes within 3-decyl-1-methyl-1H-imidazolium nitrate (B79036). These simulations model the system's evolution over time, providing insights into phenomena that are difficult to observe experimentally.

Elucidation of Ion Pairing and Aggregation Phenomena

In imidazolium-based ionic liquids, the interplay of electrostatic and van der Waals forces governs the formation of ion pairs and larger aggregates. For long-chain derivatives like [C10mim][NO3], the nonpolar decyl chains have a pronounced tendency to self-associate, leading to the formation of nonpolar domains within the ionic liquid. This segregation results in a nanostructured liquid, where the charged imidazolium (B1220033) rings and nitrate anions form a continuous polar network, interspersed with these nonpolar aggregates. This aggregation is a key factor in the formation of liquid crystal phases observed in this ionic liquid. acs.org

Analysis of Radial Distribution Functions and Spatial Organization

Radial distribution functions (RDFs) derived from MD simulations offer a quantitative measure of the spatial arrangement of molecules. For 1-alkyl-3-methylimidazolium nitrates, RDFs confirm the existence of distinct regions within the liquid. The analysis of these functions for similar long-chain ionic liquids reveals a characteristic "pre-peak" in the structure factor at low q-values, which is a signature of medium-range order arising from the aggregation of the alkyl tails into domains. researchgate.net

MD simulations of the heating process of [C10mim][NO3] from a crystalline state show a transition to a liquid crystal state. acs.org This indicates a high degree of spatial organization, with the molecules arranged in layers. The structure is characterized by polar layers containing the imidazolium head groups and nitrate anions, separated by nonpolar layers of the interdigitated decyl chains. acs.org While specific RDF plots for [C10mim][NO3] are not presented in the available literature, the observed phase behavior strongly supports this layered arrangement.

Impact of Co-solvents (e.g., Water) on Structural and Dynamical Properties

The presence of water as a co-solvent significantly influences the structural and dynamical properties of [C10mim][NO3]. MD simulations and experimental studies have shown that in water-rich regions, water molecules can form "water pockets" or nanoconfined water within the ionic liquid structure. researchgate.netmlfinfo.jp The formation of these water clusters is driven by the hydrophilic/hydrophobic segregation within the ionic liquid.

The hydrogen bonding network of these confined water molecules has been a subject of study. rsc.org Furthermore, the addition of water can induce the formation of lyotropic liquid crystal phases. rsc.orgilra.jp For instance, in [C10mim][NO3]-D2O mixtures, a lyotropic ionic liquid crystal with a two-dimensional hexagonal structure has been observed. rsc.org While detailed quantitative data on the changes in diffusion coefficients and RDFs upon the addition of water to [C10mim][NO3] were not found in the reviewed literature, the significant structural changes observed imply a profound impact on the system's dynamics.

Development and Refinement of Force Fields for Accurate Simulation

The accuracy of MD simulations is critically dependent on the quality of the force field, which comprises a set of parameters describing the potential energy of the system. For imidazolium-based ionic liquids, several force fields have been developed and refined. These are often based on quantum chemical calculations and validated against experimental data.

For simulations of [Cn_Mim][NO3] systems, including the decyl derivative, specific force field parameters have been employed. acs.org The development of these force fields often involves a combination of ab initio calculations to determine partial charges and torsional parameters, and empirical adjustments to reproduce bulk properties like density and viscosity. Polarizable force fields, which account for the electronic polarization of the ions, have also been developed for more accurate descriptions of the intermolecular interactions in similar ionic liquids. While a detailed report on the specific development and refinement of a force field exclusively for [C10mim][NO3] was not found, the simulations performed on this system rely on well-established force fields for imidazolium-based ionic liquids.

Quantum Chemical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

Quantum chemical calculations provide a high-fidelity description of the electronic structure and are essential for understanding the nature of intermolecular interactions in ionic liquids.

Investigation of Cation-Anion Interactions and Hydrogen Bonding Networks

The interaction between the 3-decyl-1-methyl-1H-imidazolium cation and the nitrate anion is a key determinant of the properties of this ionic liquid. Quantum chemical calculations on analogous imidazolium-nitrate systems have shown that the nitrate anion preferentially interacts with the imidazolium ring. researchgate.net A significant interaction is the hydrogen bond between the oxygen atoms of the nitrate anion and the hydrogen atoms on the imidazolium ring, particularly the one at the C2 position.

The strength and geometry of these hydrogen bonds can be quantified using QM methods. For instance, calculations on the [EIM][NO3] (1-ethyl-3-methylimidazolium nitrate) ion pair have been used to account for spectral features observed in the infrared spectrum, which are indicative of strong cation-anion interactions and hydrogen bonding. researchgate.net While specific QM or QM/MM studies focused solely on [C10mim][NO3] were not found in the reviewed literature, the principles of cation-anion interaction and hydrogen bonding are expected to be similar to those in its shorter-chain analogues, with the long decyl chain primarily influencing the larger-scale aggregation behavior.

The table below summarizes some of the key research findings from theoretical and computational investigations of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate and related systems.

Investigation Area Key Findings Computational Method References
Aggregation Long decyl chains lead to the formation of nonpolar domains, resulting in a nanostructured liquid and liquid crystal phases.Molecular Dynamics (MD) acs.org
Spatial Organization Exhibits a high degree of spatial organization with layered structures of polar and nonpolar domains.Molecular Dynamics (MD) acs.org
Effect of Water Water can form "water pockets" and induce the formation of lyotropic liquid crystal phases.MD, Raman Spectroscopy researchgate.netmlfinfo.jprsc.orgilra.jp
Cation-Anion Interactions Strong hydrogen bonding between the nitrate anion and the imidazolium ring's hydrogen atoms.Quantum Mechanics (QM) researchgate.net

Prediction of Electronic Structure and Charge Distribution

Theoretical investigations, primarily employing density functional theory (DFT), are instrumental in predicting the electronic structure and charge distribution of this compound. The electronic properties of the 3-Decyl-1-methyl-1H-imidazolium cation ([C10mim]⁺) are significantly influenced by the delocalized π-system of the imidazolium ring and the electron-donating nature of the methyl and decyl substituents.

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MESP) methods are commonly used to elucidate the charge distribution. rsc.org In the [C10mim]⁺ cation, the positive charge is not uniformly distributed but is largely localized on the imidazolium ring, particularly on the acidic protons. The C2-H proton is the most acidic, making it a primary site for interaction with the nitrate anion. rsc.org The long decyl chain, being non-polar, creates a distinct non-polar domain within the molecule's electrostatic potential.

The presence of the nitrate anion (NO₃⁻) further influences the charge distribution through ion pairing. The interaction between the nitrate anion and the imidazolium cation is primarily electrostatic, with significant hydrogen bonding between the oxygen atoms of the nitrate and the protons of the imidazolium ring, especially the C2-H. rsc.org The length of the alkyl chain can also subtly affect the charge distribution within the imidazolium ring. rsc.org First-principles calculations on similar imidazolium-based ionic liquids have shown that as the alkyl chain length increases, there is a slight charge redistribution among the ion pairs. rsc.org

Conformational Analysis of the 3-Decyl-1-Methyl-1H-Imidazolium Cation

The conformational flexibility of the 3-Decyl-1-methyl-1H-imidazolium cation is dominated by the long decyl chain. Computational studies on similar long-chain 1-alkyl-3-methylimidazolium cations have identified multiple possible conformers due to the rotational freedom of the C-C bonds in the alkyl chain. rsc.org These conformers, which can range from extended, all-trans configurations to more coiled or folded structures, are often close in energy.

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are a powerful tool for interpreting and predicting the spectroscopic data of ionic liquids, providing insights that can be difficult to obtain solely through experimental means.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., ¹H, ¹³C)

Quantum chemical calculations, particularly those using DFT with the Gauge-Including Atomic Orbital (GIAO) method, have proven effective in predicting the ¹H and ¹³C NMR chemical shifts of imidazolium-based ionic liquids. rsc.orgnih.gov The chemical shifts of the protons on the imidazolium ring are highly sensitive to the surrounding environment, including the nature of the anion and the presence of solvents. acs.orgresearchgate.net

For the 3-Decyl-1-methyl-1H-imidazolium cation, the proton at the C2 position is expected to show the most significant downfield shift due to its acidic nature and strong interaction with the nitrate anion. acs.org The chemical shifts of the protons and carbons in the decyl chain would be more characteristic of a standard alkane environment, though slight variations can occur due to long-range interactions and conformational effects.

Predicting accurate NMR chemical shifts in ionic liquids often requires consideration of the condensed-phase environment. rsc.org This can be achieved computationally by modeling clusters of ion pairs or by using continuum solvation models like the Conductor-like Polarisable Continuum Model (CPCM). rsc.orgmonash.edu The choice of the computational model, including the level of theory and the size of the cluster, can significantly impact the accuracy of the predicted chemical shifts. monash.edu

Table 1: Predicted ¹H NMR Chemical Shifts for a Representative 1-Decyl-3-methylimidazolium (B1227720) Cation

ProtonPredicted Chemical Shift (ppm)
H2 (Imidazolium Ring)8.5 - 9.5
H4, H5 (Imidazolium Ring)7.3 - 7.8
N-CH₃3.8 - 4.2
N-CH₂ (Decyl Chain)4.1 - 4.5
-(CH₂)₈- (Decyl Chain)1.2 - 1.4
-CH₃ (Decyl Chain)0.8 - 0.9

Note: These are representative values based on studies of similar imidazolium ionic liquids and may vary depending on the specific computational method and the anion present.

Correlation of Computational Data with Experimental Spectroscopic Observations

A strong correlation between computationally predicted and experimentally observed spectroscopic data is crucial for validating theoretical models. For imidazolium-based ionic liquids, DFT calculations have been shown to reproduce experimental IR and NMR spectra with a high degree of accuracy. rsc.orgnih.gov

For instance, the calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to identify specific vibrational modes, such as the C-H stretching of the imidazolium ring and the alkyl chain. rsc.org This correlation helps in understanding how factors like alkyl chain length and anion interactions perturb the vibrational modes. rsc.org

Similarly, the comparison of predicted NMR chemical shifts with experimental data allows for a detailed understanding of the local environment around each nucleus. nih.gov Discrepancies between calculated and experimental values can often be rationalized by considering factors such as intermolecular interactions, solvent effects, and dynamic processes that are not fully captured by static computational models. rsc.org The use of a relative reference standard in computational NMR studies has been proposed as a strategy to improve the agreement with experimental data by canceling out systematic errors. rsc.org

Theoretical Frameworks for Understanding Macroscopic Behavior from Microscopic Interactions

Molecular dynamics (MD) simulations provide a powerful theoretical framework for connecting the microscopic interactions within this compound to its macroscopic properties. tandfonline.comnih.gov By simulating the movement of individual ions over time, MD can predict bulk properties such as density, viscosity, and diffusion coefficients. nih.gov

A key feature of ionic liquids with long alkyl chains, such as this compound, is the formation of nanostructures. rsc.org MD simulations have shown that the non-polar decyl chains tend to aggregate, forming non-polar domains that are segregated from the polar network of the imidazolium rings and nitrate anions. rsc.org This nanostructuring has a profound impact on the macroscopic properties of the ionic liquid.

The development of accurate force fields is critical for the reliability of MD simulations. tandfonline.com These force fields are sets of parameters that describe the potential energy of the system as a function of the atomic positions. They are often developed and validated by comparing simulation results with experimental data or with higher-level quantum mechanical calculations. researchgate.net

Spectroscopic Characterization and Mechanistic Elucidation of 3 Decyl 1 Methyl 1h Imidazolium Nitrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining high-resolution information on molecular structure and mobility. rsc.org It provides detailed insights into the electronic environment of individual atoms within the 3-decyl-1-methyl-1H-imidazolium cation and how these are influenced by the nitrate (B79036) anion and surrounding solvent molecules.

In solution, the chemical shifts of the protons and carbons in the [C10mim]+ cation are sensitive to the solvent environment and interactions with the [NO3]- anion. The most notable interactions occur at the imidazolium (B1220033) ring protons, particularly the C2-H proton, which is the most acidic. rsc.org Hydrogen bonding between this proton and the oxygen atoms of the nitrate anion leads to a significant downfield shift in its ¹H NMR spectrum.

While specific data for [C10mim][NO3] in various solvents is not extensively documented in the literature, typical ¹H and ¹³C NMR chemical shifts for the 1-decyl-3-methylimidazolium (B1227720) cation have been reported with other anions, such as chloride and bromide. rsc.orgpreprints.org These provide a baseline for understanding the spectral features of the cation. For instance, in DMSO-d6, the C2-H proton of [C10mim]Cl appears at approximately 9.31 ppm, indicating a strong hydrogen bond with the chloride anion. rsc.org The interaction with the nitrate anion in [C10mim][NO3] would also be expected to result in a significant downfield shift, with the exact value depending on the solvent's polarity and its ability to compete for hydrogen bonding.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 1-Decyl-3-methylimidazolium ([C10mim]+) Cation Note: Data is based on related compounds like [C10mim]Cl and [C10mim]Br in D2O and DMSO-d6 as a reference for expected shifts. rsc.orgpreprints.org

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-H~9.1-9.3~136-137
C4-H/C5-H~7.7-7.8~122-124
N-CH₃~3.8-3.9~36
N-CH₂ (of decyl)~4.1-4.2~49
Decyl Chain (CH₂)n~1.2-1.8~22-32
Terminal CH₃ (of decyl)~0.8-0.9~14

In the solid state, NMR spectroscopy can differentiate between crystalline and amorphous phases of [C10mim][NO3]. The spectra of solid samples are characterized by broader lines due to anisotropic interactions like dipolar coupling, which are averaged out in solution. preprints.org Magic Angle Spinning (MAS) is a technique used in solid-state NMR to narrow these lines and improve resolution.

Studies on similar imidazolium-based ionic liquids have shown that solid-state NMR is effective in probing the packing and dynamics in different solid phases. rsc.org For [C10mim][NO3], which exhibits complex phase behavior including the formation of ionic liquid crystals and other layered structures, solid-state NMR would be invaluable. nih.govacs.org The chemical shifts in the solid state can provide information about the conformation of the decyl chain and the specific nature of the cation-anion interactions within the crystal lattice. For example, the presence of multiple peaks for a single carbon in the ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) spectrum would indicate the existence of crystallographically inequivalent molecules in the unit cell.

Advanced NMR techniques, such as 2D NMR (e.g., NOESY, EXSY) and measurements of spin-lattice (T₁) and spin-spin (T₂) relaxation times, can provide detailed information about the dynamics and exchange phenomena in [C10mim][NO3].

NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity of protons, helping to determine the conformation of the decyl chain and the relative positioning of the cation and anion. EXSY (Exchange Spectroscopy) can be used to study chemical exchange processes, such as the rotation of the decyl chain or the exchange of ions between different environments.

Relaxation time measurements provide insights into molecular motion. rsc.org For instance, T₁ measurements can probe fast motions on the pico- to nanosecond timescale, such as the tumbling of the imidazolium ring and the segmental motion of the alkyl chain. In viscous ionic liquids like [C10mim][NO3], these relaxation parameters are sensitive to the formation of nano- and micro-scale structures.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for investigating the molecular vibrations and intermolecular interactions within [C10mim][NO3]. These techniques are highly sensitive to the local environment and bonding within the ionic liquid.

The vibrational spectrum of [C10mim][NO3] is a composite of the vibrational modes of the [C10mim]+ cation and the [NO3]− anion.

Cationic Modes: The [C10mim]+ cation has several characteristic vibrational modes. The C-H stretching vibrations of the imidazolium ring are typically observed in the 3100-3200 cm⁻¹ region. unito.it The aliphatic C-H stretching modes of the decyl chain and the methyl group appear between 2800 and 3000 cm⁻¹. jru-b.com The in-plane ring vibrations of the imidazolium core are found in the 1550-1600 cm⁻¹ range. unito.it Raman spectroscopy has been used to study the conformational changes of the alkyl chain in a series of 1-alkyl-3-methylimidazolium nitrate ionic liquids, including the decyl derivative. doi.org

Anionic Modes: The free nitrate anion ([NO3]−) has D3h symmetry, and its vibrational modes are well-characterized. However, in the environment of an ionic liquid, its symmetry is often lowered due to strong interactions with the cation. This can lead to the splitting of degenerate modes and the appearance of otherwise silent modes in the IR spectrum. researchgate.net For instance, the asymmetric stretching mode (ν₃) of the nitrate anion, typically around 1390 cm⁻¹ in aqueous solution, can split into two components in the ionic liquid environment. aip.org

Table 2: Representative Vibrational Modes for [C10mim][NO3] Note: Frequencies are approximate and can shift based on phase and temperature. doi.orgaip.orgresearchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Imidazolium Ring C-H Stretch3100-3200Raman, FTIR
Alkyl Chain C-H Stretch2800-3000Raman, FTIR
Imidazolium Ring In-plane Vibrations1550-1600Raman, FTIR
Nitrate Asymmetric Stretch (ν₃)1350-1410 (often split)FTIR, Raman
Nitrate Symmetric Stretch (ν₁)~1050Raman
Nitrate Out-of-plane Bend (ν₂)~830FTIR
Nitrate In-plane Bend (ν₄)~720Raman, FTIR

The positions and shapes of the vibrational bands in the FTIR and Raman spectra of [C10mim][NO3] are highly sensitive to intermolecular interactions, particularly hydrogen bonding. The interaction between the acidic protons of the imidazolium ring (especially C2-H) and the oxygen atoms of the nitrate anion is a key feature.

This hydrogen bonding causes a red shift (shift to lower frequency) in the C-H stretching vibrations of the imidazolium ring and can lead to broadening of these bands. researchgate.net Conversely, the interaction affects the vibrational modes of the nitrate anion. The splitting of the degenerate ν₃ mode is a direct consequence of the asymmetric environment created by the localized interaction with the cation. aip.org

Low-frequency Raman and FTIR spectroscopy (below 400 cm⁻¹) can directly probe the intermolecular vibrational modes, such as the stretching and bending of the hydrogen bond between the cation and anion. doi.org These studies provide direct evidence for the strength and nature of the cation-anion pairing. The complex phase behavior of [C10mim][NO3] at low temperatures and high pressures, as observed through Raman spectroscopy, is a testament to the intricate interplay of hydrogen bonding, van der Waals forces, and conformational changes of the decyl chain. doi.orgbohrium.com

X-ray Scattering Techniques (Small-Angle and Wide-Angle X-ray Scattering)

X-ray scattering is a powerful non-destructive technique for probing the structure of materials at various length scales. In the context of ionic liquids (ILs) such as 3-decyl-1-methyl-1H-imidazolium nitrate, Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), often used simultaneously (SWAXS), provide critical insights into their complex structural organization, from local ionic packing to nanoscale ordering.

Even in their liquid state, many ionic liquids, including those based on the 1-alkyl-3-methylimidazolium cation, exhibit a degree of structural organization known as nanoscale heterogeneity. researchmap.jpresearchgate.net This phenomenon arises from the segregation of the polar and nonpolar parts of the constituent ions into distinct domains. In the case of this compound, the long decyl chain constitutes a significant nonpolar tail, while the imidazolium ring and the nitrate anion form the polar network.

SAXS is particularly sensitive to these larger-scale structures. A characteristic feature in the SAXS profile of many imidazolium-based ILs with sufficiently long alkyl chains is a "prepeak" or "first sharp diffraction peak" (FSDP) at low scattering vectors (q). researchgate.net This prepeak is a direct signature of the nanoscale segregation, representing the correlation distance between the aggregated nonpolar domains within the polar matrix. researchgate.netrsc.org The position of this prepeak is proportional to the length of the alkyl chain, indicating that the size of these nanodomains grows as the nonpolar component of the cation increases. researchgate.net For 1-decyl-3-methylimidazolium nitrate and similar ILs, this nanoscale heterogeneity is a fundamental structural feature in the liquid state. researchmap.jp

WAXS, on the other hand, provides information about the shorter-range order, such as the distances between adjacent ions. The main diffraction peak in the WAXS region typically corresponds to the average nearest-neighbor ion separation within the polar network. unifi.it By combining SAXS and WAXS, a comprehensive picture of the IL's structure emerges: a liquid that is locally disordered at the ionic level but possesses a higher degree of order over nanometer length scales due to the self-assembly of the alkyl chains. rsc.orgresearchgate.net

Table 1: Interpretation of X-ray Scattering Data for Imidazolium-Based Ionic Liquids

Scattering Technique Probed Length Scale Structural Information Revealed Typical Feature for [C10mim][NO3]

| Small-Angle X-ray Scattering (SAXS) | Nanoscale (~1-100 nm) | - Nanoscale heterogeneity

  • Correlation distance of nonpolar domains
  • Long-range ordering (e.g., layered structures) | Prepeak indicating aggregation of decyl chains | | Wide-Angle X-ray Scattering (WAXS) | Atomic/Molecular Scale (~0.1-1 nm) | - Short-range ionic packing
  • Average nearest-neighbor distances
  • Crystalline structure identification | Main diffraction peak related to cation-anion and cation-cation distances |
  • Simultaneous SWAXS and Differential Scanning Calorimetry (DSC) measurements have been instrumental in elucidating the complex phase behavior of this compound ([C10mim][NO3]) at low temperatures. researchmap.jpbohrium.com The phase transitions in this IL are highly dependent on the cooling rate. bohrium.comresearchgate.net

    At rapid cooling rates (e.g., above 9 °C/min), the crystallization of [C10mim][NO3] is suppressed, leading to the formation of an amorphous glass. researchmap.jpresearchgate.net Upon subsequent heating, this glassy state undergoes a glass transition (Tg) followed by cold crystallization and then melting. researchmap.jp

    At intermediate cooling rates (between 5 and 8 °C/min), a quasi-equilibrium state is reached where the IL exhibits a multistep phase transition. researchmap.jpbohrium.com SWAXS data reveal that during this process, a long-period layered structure is formed at low temperatures. bohrium.com The Bragg reflection corresponding to this layered structure appears at a different scattering angle than the prepeak observed in the liquid state, indicating a significant structural rearrangement. researchmap.jpbohrium.com This suggests a transition from a liquid with nanoscale fluctuations to a more ordered, smectic-like liquid crystal or crystalline phase. researchgate.net

    Further investigations have shown that [C10mim][NO3] can exhibit multiple crystalline forms (polymorphism). dntb.gov.ua For instance, studies on similar imidazolium ILs have identified transitions between different crystal lattices, such as monoclinic and orthorhombic, upon heating. researchmap.jp Pressure-induced amorphization has also been observed in related 1-alkyl-3-methylimidazolium nitrate salts, where increasing pressure can disrupt the crystalline order, leading to a glassy state. researchgate.net

    Table 2: Cooling-Rate Dependent Phase Behavior of [C10mim][NO3]

    Cooling Rate Observed Phenomenon upon Cooling Behavior upon Subsequent Heating Structural Characteristics
    Fast (> 9 °C/min) Crystallization suppressed; vitrification Glass transition (Tg), cold crystallization, melting Amorphous solid (glass)
    Intermediate (5-8 °C/min) Multistep phase transition Melting of the formed phase Formation of a long-period layered structure
    Slow (< 5 °C/min) Single crystallization event Melting Formation of a stable crystalline phase

    UV-Vis Spectroscopy for Electronic Transitions and Solute Interactions

    UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. For this compound, the primary chromophore is the imidazolium cation, as the nitrate anion does not exhibit significant absorption in the standard UV-Vis range.

    Studies on a range of 1-alkyl-3-methylimidazolium ([Cnmim]+) based ILs have identified two main absorption peaks in the far and deep UV regions. rsc.orgrsc.org These are typically located around 210 nm and 160 nm. rsc.org The peak at approximately 210 nm is attributed to the π → π* electronic transition within the imidazolium ring. rsc.org The position of this peak shows little dependence on the length of the alkyl chain (n). rsc.org

    The higher energy absorption peak at around 160 nm is also associated with the imidazolium cation. rsc.org Unlike the 210 nm peak, its position can shift with the length of the alkyl side chain. rsc.org This suggests that the alkyl chain has some influence on the electronic structure of the cation, potentially through conformational effects. rsc.org

    UV-Vis spectroscopy is also a valuable tool for studying solute interactions. The position, intensity, and shape of the absorption bands of a solute dissolved in an ionic liquid can provide information about the local environment and specific interactions. For instance, the addition of a molecular solvent like acetonitrile (B52724) to imidazolium-based ILs has been shown to cause small red shifts (shifts to longer wavelengths) in the characteristic absorption peaks. rsc.orgrsc.org This indicates a change in the electronic states of the imidazolium cation due to the presence of the solvent molecules, highlighting the sensitivity of these electronic transitions to the surrounding medium. rsc.org Furthermore, imidazolium ILs have been noted to accelerate electron transfer reactions, an effect attributed to the stabilization of radical anions through interactions with the acidic proton at the C2 position of the imidazolium ring. capes.gov.brnih.gov

    Table 3: Characteristic UV-Vis Absorption of Imidazolium-Based Ionic Liquids

    Approximate Peak Position Electronic Transition Influence of Alkyl Chain Length Influence of Solvents
    ~210 nm π → π* of the imidazolium ring Minimal Small solvatochromic shifts
    ~160 nm Higher energy transition of the imidazolium cation Moderate shift observed Small solvatochromic shifts

    Research Applications and Functionalization of 3 Decyl 1 Methyl 1h Imidazolium Nitrate in Chemical Systems

    Role as a Reaction Medium in Organic Synthesis

    Ionic liquids are often considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. orgsyn.org Beyond this, they can significantly influence the course of chemical reactions. orgsyn.org The structure of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate (B79036), with its polar imidazolium (B1220033) head and nonpolar decyl tail, allows for varied interactions with reactants and catalysts, potentially altering reaction pathways and outcomes.

    While specific studies on the catalytic activity of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate are not extensively documented in the provided search results, the general behavior of imidazolium-based ionic liquids suggests they can act as more than just inert solvents. For instance, in some reactions, the ionic liquid itself can participate in the catalytic cycle or influence the activity of a dissolved catalyst. The long alkyl chain of the cation can create specific nonpolar domains within the solvent, which may affect the solubility and orientation of reactants, thereby influencing the reaction pathway. Research on other long-chain imidazolium ionic liquids has shown that the length of the alkyl group can impact product distribution. For example, in the Diels-Alder reaction using 1-alkyl-3-methylimidazolium acetate (B1210297) as a solvent, an increase in the alkyl chain length from hexyl (C6) to dodecyl (C12) resulted in a decrease in the product yield. researchgate.net This suggests that the decyl chain in [C10mim][NO3] likely plays a significant role in modulating reaction environments.

    The ability of ionic liquids to enhance reaction yield and selectivity is a key driver for their investigation. In the context of this compound, while direct evidence is limited, related studies offer valuable insights. For instance, the use of 1-hexyl-3-methylimidazolium (B1224943) acetate in a Diels-Alder reaction led to a remarkably high endo-selectivity (endo:exo = 91:9) compared to the same reaction in water (endo:exo = 76:24). researchgate.net This highlights the potential of the imidazolium core to direct the stereochemical outcome of a reaction. The nitrate anion can also play a role; in certain oxidative reactions, the nitrate group in protic ionic liquids has been found to be essential for the reaction to proceed. researchgate.net The combination of the decyl chain and the nitrate anion in [C10mim][NO3] could therefore be strategically employed to optimize specific chemical transformations, although further research is needed to elucidate these effects.

    Below is a table summarizing the influence of alkyl chain length on reaction outcomes in related imidazolium-based ionic liquids.

    Ionic Liquid CationAnionReaction TypeEffect of Increasing Alkyl Chain LengthReference
    1-Alkyl-3-methylimidazoliumAcetateDiels-AlderDecrease in product yield (from C6 to C12) researchgate.net
    1-Alkyl-3-methylimidazoliumBromideGeneralIncrease in apparent viscosity researchgate.net
    1-Alkyl-3-methylimidazoliumTetrafluoroborate (B81430)DegradationDegradation rate largely unaffected (from C2 to C10) nih.gov

    Detailed kinetic and mechanistic studies specifically within this compound are not prevalent in the searched literature. However, research on the thermal decomposition kinetics of the related compound, 1-decyl-2,3-dimethylimidazolium nitrate, shows that the decomposition is a one-step process. mdpi.com The thermal stability of 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids was found to decrease as the length of the alkyl chain increases. mdpi.com This suggests that the decyl group makes the ionic liquid more susceptible to thermal decomposition at high temperatures compared to its shorter-chain counterparts. mdpi.com Understanding the stability and decomposition pathways is crucial for defining the operational window for any kinetic studies. The mechanism of reactions carried out in ionic liquids is often complex, with the solvent potentially influencing transition states and reaction intermediates through hydrogen bonding and other non-covalent interactions.

    Utilization in Electrochemical Systems and Energy Devices

    The unique properties of ionic liquids, such as their ionic conductivity, wide electrochemical window, and low flammability, make them promising candidates for electrolytes in various electrochemical devices, including advanced batteries. nbinno.com

    The nitrate anion (NO₃⁻) in this compound is of particular interest for lithium metal batteries. Research on nitrate-based electrolyte additives has shown that the NO₃⁻ anion can be reduced at the surface of the lithium metal anode to form a stable solid electrolyte interphase (SEI). mdpi.com This SEI layer is rich in inorganic compounds like Li₃N and Li₂O, which helps to suppress the formation of lithium dendrites, a major safety concern and cause of failure in lithium metal batteries. mdpi.com The formation of a robust SEI can also improve the cycling performance and coulombic efficiency of the battery. mdpi.com While these studies primarily focus on lithium nitrate as an additive, it is plausible that an ionic liquid with a nitrate anion could offer similar benefits, potentially with improved solubility in non-aqueous electrolyte systems. mdpi.com The long decyl chain of the cation would likely increase the viscosity of the electrolyte, which could impact ionic conductivity, but it may also contribute to enhanced thermal stability and safety. nbinno.com

    The table below presents data on the performance of a related nitrate-based electrolyte system in a lithium metal battery.

    Electrolyte SystemCell TypeKey Performance MetricReference
    Concentrated glyme-based electrolyte with LiNO₃ additiveLi/LFPCapacity approaching 160 mAh g⁻¹ with a coulombic efficiency near 100% nih.gov
    Concentrated glyme-based electrolyte with LiNO₃ additiveLi/SCapacity as high as 1300 mAh gS⁻¹ at 35 °C nih.gov

    The behavior of the ionic liquid at the interface between the electrode and the electrolyte is critical to the performance of an electrochemical device. Molecular dynamics simulations of similar 1-alkyl-3-methylimidazolium iodide ionic liquids have shown that the imidazolium cations adopt a specific orientation at the surface. nih.gov The alkyl chain tends to extend towards the vapor phase (or a non-polar surface), while the imidazolium ring interacts with the anion. nih.gov This self-organization into layered structures has also been observed experimentally for 1-decyl-3-methylimidazolium (B1227720) nitrate, which exhibits complex phase transitions and can form layered structures at low temperatures. dntb.gov.uanih.govbohrium.com At an electrode surface, this ordering would create a distinct interfacial structure. The orientation of the 3-decyl-1-methyl-1H-imidazolium cations, with their long nonpolar tails, could influence the double-layer capacitance and the kinetics of ion transport to and from the electrode surface. The nitrate anions, as discussed, would be expected to play a crucial role in forming the SEI on the anode. The interplay between the ordering of the cations and the reactivity of the anions at the electrode surface is a key area for future research to fully understand the potential of this ionic liquid in electrochemical applications.

    Advanced Materials Science Applications

    The unique physicochemical properties of imidazolium-based ionic liquids, such as low volatility, high thermal stability, and tunable solvency, make them versatile additives for creating advanced materials. mdpi.commdpi.com The long alkyl chain of the 3-decyl-1-methyl-1H-imidazolium cation suggests its potential utility in modifying polymer properties and acting as a functional surfactant.

    While specific research on incorporating this compound into polymer blends is not extensively documented, the use of structurally similar long-chain imidazolium ILs is well-established for creating functional composites. mdpi.comnih.govresearchgate.net These ILs can act as compatibilizers, conductivity enhancers, or antimicrobial agents within a polymer matrix. mdpi.commdpi.com The long alkyl chains on the imidazolium cation, such as the decyl group, can improve the miscibility of the IL with the polymer, preventing phase separation and leaching. mdpi.com

    In poly(ionic liquid) composites, the imidazolium structure provides a framework for creating materials with enhanced thermal stability and interfacial adhesion. acs.org For instance, studies on poly(ethylene oxide)-based composite electrolytes have shown that incorporating an imidazolium-type poly(ionic liquid) improves the compatibility between organic and inorganic components, leading to materials with high ionic conductivity and robust mechanical properties for applications like all-solid-state batteries. nih.gov The presence of the IL can disrupt the polymer's hydrogen-bonding network, increasing the mobility of polymer chains and altering the material's mechanical and thermal characteristics. mdpi.comnih.gov

    Ionic liquids are recognized as effective, low-volatility plasticizers for a variety of polymers, offering a more stable alternative to traditional agents that are prone to migration and leaching. mdpi.commdpi.com The structural features of this compound—a charged headgroup and a flexible alkyl tail—are analogous to those of conventional plasticizers. mdpi.com Research on other imidazolium ILs has demonstrated their efficacy in plasticizing polymers such as polymethacrylates, polyvinyl chloride (PVC), and biopolymers like starch. mdpi.commdpi.commdpi.com

    The mechanism involves the IL cations and anions inserting themselves between polymer chains, which disrupts chain-to-chain interactions (like hydrogen bonds) and increases free volume. mdpi.com This leads to a decrease in the glass transition temperature (Tg), reduced brittleness, and enhanced flexibility of the material. mdpi.com A study using 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl) on a methacrylate (B99206) polymer found it to be a more effective and durable plasticizer than glycerol, reaching high effectiveness at concentrations of 20–30% w/w. mdpi.comnih.gov The long decyl chain of this compound would likely enhance its plasticizing efficiency in nonpolar or moderately polar polymers due to favorable van der Waals interactions.

    Table 1: Examples of Imidazolium Ionic Liquids as Polymer Plasticizers (Analogous Compounds)

    Ionic LiquidPolymerObserved EffectReference
    1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)PolymethacrylateEffective plasticization at 20-30% w/w; improved long-term stability over glycerol. mdpi.comnih.gov
    1-Ethyl-3-methylimidazolium (B1214524) acetate ([Emim][Ac])Thermoplastic Starch (TPS)/Polyvinyl Alcohol (PVA)Reduced Tg and transformed starch from crystalline to amorphous, increasing flexibility. mdpi.com
    1-Hexadecyl-3-methylimidazolium 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP)Polyvinyl chloride (PVC)Acted as a secondary plasticizer, affecting the glass transition temperature. mdpi.com
    1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6])Poly(methyl methacrylate) (PMMA)Created a more flexible polymer with a longer lifetime compared to conventional plasticizers. mdpi.com

    Ionic liquids with a long alkyl chain, such as this compound, are classified as surface-active ionic liquids (SAILs). researchgate.net The structure is amphiphilic, consisting of a hydrophilic imidazolium headgroup and a hydrophobic decyl tail. This allows the compound to reduce surface tension at interfaces and self-assemble into micelles in solution above a certain concentration, known as the critical micelle concentration (CMC). researchgate.netnih.gov

    Table 2: Critical Micelle Concentration (CMC) of 1-Alkyl-3-methylimidazolium Halides in Water (Analogous Compounds)

    CompoundAlkyl Chain LengthCMC (mmol/L) at 298 KReference
    1-Decyl-3-methylimidazolium bromide ([C10mim][Br])10~66 researchgate.net
    1-Dodecyl-3-methylimidazolium bromide ([C12mim][Br])12~15 researchgate.net
    1-Dodecyl-3-methylimidazolium chloride ([C12mim][Cl])12~20 researchgate.net
    1-Tetradecyl-3-methylimidazolium bromide ([C14mim][Br])14~4 researchgate.net

    Application in Separation and Extraction Processes

    The tunability of ionic liquids makes them highly suitable for designing advanced separation and extraction systems. researchgate.net The properties of this compound, particularly its hydrophobicity and the coordinating ability of the nitrate anion, position it as a functional solvent for targeted separations.

    The long decyl chain on the 3-decyl-1-methyl-1H-imidazolium cation renders it hydrophobic, making it immiscible with water and suitable for creating the organic phase in liquid-liquid extraction (LLE) systems. mdpi.com Such systems are used to separate target solutes from an aqueous phase. The efficiency of these separations depends on the relative solubility of the solute in the IL phase versus the aqueous phase.

    Imidazolium-based ILs are frequently employed in LLE to extract a wide range of compounds, from organic molecules to metal ions. researchgate.netresearchgate.net The choice of both the cation and the anion can be tailored to optimize selectivity for a specific target. For instance, more hydrophobic ILs, such as those with longer alkyl chains, generally show lower miscibility with water, which minimizes cross-contamination of the phases and reduces solvent loss. mdpi.com In the context of separating essential oils, studies have shown that 1-alkyl-3-methylimidazolium ILs can form effective biphasic systems, with the separation efficiency depending on the specific ions used.

    Imidazolium nitrate ionic liquids have been specifically investigated for the selective extraction of metal ions, particularly rare-earth elements (REEs) like lanthanides. researchgate.netrsc.org Research on a structurally related compound, dihexyl-imidazolium nitrate, demonstrated a system for preferentially extracting Sm(III) and La(III) from aqueous solutions containing transition metals like Co(II) and Ni(II). researchgate.net This selectivity is highly relevant for recycling materials such as SmCo magnets and NiMH batteries. researchgate.net

    The extraction mechanism in these systems is believed to involve the nitrate ions from both the aqueous phase (typically nitric acid) and the ionic liquid itself. researchgate.netrsc.org The metal ion coordinates with multiple nitrate anions to form a neutral metal-nitrate complex (e.g., M(NO₃)₃), which is sufficiently hydrophobic to be extracted into the ionic liquid phase. The use of an IL with a nitrate anion, like this compound, ensures a high concentration of nitrate in the organic phase, driving the equilibrium towards extraction. The long decyl chain would further enhance the hydrophobicity of the IL phase, potentially improving extraction efficiency. mdpi.com

    Table 3: Metal Ion Extraction Performance using Dihexyl-imidazolium Nitrate (Analogous Compound)

    Metal Ion PairApplication ContextExtraction FindingReference
    Sm(III) / Co(II)Recycling of SmCo permanent magnetsPreferential extraction of Sm(III) over Co(II) was achieved. researchgate.net
    La(III) / Ni(II)Recycling of NiMH batteriesThe system demonstrated effective separation of La(III) from Ni(II). researchgate.net

    Biological Activity in Material Science Contexts

    The biological activity of this compound is a key attribute for its application in material science. The structure of the cation, featuring a ten-carbon alkyl chain, is central to its bioactivity.

    Evaluation of Antimicrobial Properties in Material Design

    The antimicrobial efficacy of 1-alkyl-3-methylimidazolium salts is significantly influenced by the length of the alkyl chain on the imidazolium cation. bohrium.comrsc.orgresearchgate.net Research has consistently shown that increasing the alkyl chain length leads to enhanced antibacterial and antifungal activity, a trend that holds true for the decyl (C10) chain of this compound. bohrium.comrsc.org This increased efficacy is attributed to the greater hydrophobicity of the longer alkyl chain, which facilitates interaction with and disruption of microbial cell membranes. rsc.org

    The general mechanism of action involves the positively charged imidazolium head group interacting with the negatively charged components of the microbial cell surface, while the hydrophobic alkyl tail penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death. Studies on similar imidazolium-based ionic liquids have demonstrated this membrane-disruption phenomenon.

    A "cut-off effect" has been observed in the relationship between alkyl chain length and antimicrobial activity for 1-alkyl-3-methylimidazolium salts. bohrium.comrsc.orgresearchgate.net This means that beyond a certain chain length (often around C16 or C18), the antimicrobial efficacy begins to decrease. bohrium.comrsc.org The C10 chain of this compound generally falls within the range of high antimicrobial activity before this cut-off point is reached.

    While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively tabulated in publicly available literature, the established structure-activity relationships for 1-alkyl-3-methylimidazolium salts provide a strong basis for its antimicrobial potential in material design. The data in the table below, for the closely related 1-decyl-3-methylimidazolium chloride, illustrates the typical antimicrobial efficacy of a C10-imidazolium salt against various microorganisms.

    Table 1: Antimicrobial Activity of a Related C10 Imidazolium Salt

    Microorganism MIC (µg/mL)
    Staphylococcus aureus Data not available
    Escherichia coli Data not available
    Candida albicans Data not available
    Aspergillus niger Data not available

    Data for 1-decyl-3-methylimidazolium chloride. The nitrate salt is expected to have comparable, though not identical, activity.

    Interaction with Biological Interfaces in Controlled Environments

    The interaction of this compound with biological interfaces is fundamental to its antimicrobial action and its biocompatibility when incorporated into materials. In controlled environments, studies on similar imidazolium ionic liquids with long alkyl chains have provided insights into these interactions.

    When introduced into an aqueous environment containing model cell membranes, such as lipid bilayers, the amphiphilic nature of the [C10mim]+ cation drives its interaction with the membrane. The hydrophobic decyl tail has a strong affinity for the lipid core of the bilayer, while the charged imidazolium headgroup remains at the water-membrane interface. This intercalation of the cation into the lipid bilayer alters the membrane's physical properties, including its fluidity and permeability.

    Research using techniques like Langmuir monolayers has shown that imidazolium-based ionic liquids with alkyl chains of six or more carbons significantly affect the properties of model membranes. ua.ptrsc.orgresearchgate.net These studies indicate that the [C10mim]+ cation would penetrate phospholipid monolayers, leading to an expansion and disruption of the lipid packing. ua.ptrsc.orgresearchgate.net Molecular dynamics simulations have further supported these findings, illustrating the insertion of the alkyl chains into the hydrophobic core of the membrane. rsc.org

    The interaction is also influenced by the composition of the biological interface. For instance, the presence of negatively charged lipids, which are characteristic of bacterial cell membranes, can enhance the interaction with the positively charged imidazolium cation through electrostatic attraction. researchgate.net This selective interaction contributes to the antimicrobial activity of the compound while potentially having a different level of impact on mammalian cells, which have a different lipid composition.

    The table below summarizes the key interactions of the 3-Decyl-1-methyl-1H-imidazolium cation with model biological interfaces based on studies of analogous compounds.

    Table 2: Interactions of the [C10mim]+ Cation with Model Biological Interfaces

    Interaction Type Description Consequence
    Hydrophobic Interaction The C10 alkyl chain inserts into the hydrophobic core of the lipid bilayer. Disruption of membrane lipid packing, increased membrane fluidity.
    Electrostatic Interaction The positively charged imidazolium head interacts with negatively charged membrane components. Enhanced attraction to bacterial cell membranes.
    Alteration of Membrane Permeability The insertion of the cation creates defects in the membrane structure. Leakage of ions and other cellular contents, leading to cell death.

    | Surface Activity | The amphiphilic nature of the cation leads to its accumulation at interfaces. | Reduction of interfacial tension, potential for micelle formation at higher concentrations. |

    Thermal Behavior and Decomposition Kinetics of 3 Decyl 1 Methyl 1h Imidazolium Nitrate

    Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

    Thermogravimetric analysis (TGA) is a fundamental technique used to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature.

    The onset decomposition temperature (T_onset_) is a key indicator of a material's short-term thermal stability. For the homologous series of 1-alkyl-2,3-dimethylimidazolium nitrates, a clear trend is observed where thermal stability decreases as the length of the alkyl chain increases. nih.govmdpi.combohrium.comresearchgate.net In a nitrogen atmosphere, the T_onset_ for 1-decyl-2,3-dimethylimidazolium nitrate (B79036) ([Dmmim][NO₃]) was determined to be 286.25 °C. nih.gov The initial decomposition temperature (T_start_), where mass loss begins, was found to be 229.83 °C in an air atmosphere. mdpi.com The thermal decomposition of this class of ionic liquids typically occurs in a single step. nih.govmdpi.com

    Key Thermal Decomposition Temperatures for 1-Decyl-2,3-Dimethylimidazolium Nitrate ([Dmmim][NO₃])
    ParameterTemperature (°C)AtmosphereReference
    Onset Decomposition Temperature (T_onset_)286.25Nitrogen nih.gov
    Initial Decomposition Temperature (T_start_)229.83Air mdpi.com
    Peak Decomposition Temperature (T_peak_)313.26Nitrogen nih.gov

    The conditions under which TGA is performed, specifically the heating rate and the surrounding atmosphere, significantly influence the observed thermal degradation profile.

    Heating Rate: An increase in the heating rate during non-isothermal TGA experiments leads to a shift of the decomposition curves to higher temperatures. nih.govresearchgate.net This is because at a faster heating rate, there is less time for the decomposition reaction to occur at any given temperature, thus requiring a higher temperature to achieve the same extent of mass loss. nih.gov For the 1-alkyl-2,3-dimethylimidazolium nitrate series, experiments were conducted at heating rates of 5, 10, 15, 20, and 25 °C/min. nih.govmdpi.comresearchgate.net

    Isothermal and Non-Isothermal Kinetic Studies of Decomposition

    Kinetic studies provide deeper insights into the decomposition process, including the energy barriers and reaction mechanisms.

    The activation energy (Ea) represents the minimum energy required for the decomposition reaction to occur. It is a crucial parameter for understanding and predicting the thermal stability of a compound. For the 1-alkyl-2,3-dimethylimidazolium nitrate series, activation energies were calculated using various iso-conversional methods such as Kissinger, Friedman, and Flynn-Wall-Ozawa (FWO) based on non-isothermal TGA data. mdpi.comresearchgate.net

    The average activation energy for the thermal decomposition of 1-decyl-2,3-dimethylimidazolium nitrate ([Dmmim][NO₃]) was found to be 134.75 ± 6.12 kJ/mol. mdpi.com A general trend of decreasing activation energy with increasing alkyl chain length was observed, corresponding to lower thermal stability. mdpi.com For a series of 1-alkyl-3-methylimidazolium chlorides, another related class of ionic liquids, the activation energy for the decyl derivative was determined to be 157 kJ/mol from isothermal analysis. bohrium.com While the anion is different, this further supports the significant influence of the long alkyl chain on decomposition kinetics. The pre-exponential factor (ln(A)) for the chloride series was in the range of 25-29 from isothermal analysis and 24-38 from non-isothermal analysis. bohrium.com

    Activation Energies for Thermal Decomposition of Imidazolium-Based Ionic Liquids
    CompoundActivation Energy (Ea) (kJ/mol)MethodReference
    1-Decyl-2,3-dimethylimidazolium nitrate134.75 ± 6.12Average of Kissinger, Friedman, and FWO mdpi.com
    1-Decyl-3-methylimidazolium (B1227720) chloride157Isothermal analysis bohrium.com

    The thermal decomposition of imidazolium-based ionic liquids is complex, but a primary proposed mechanism is dealkylation, often proceeding via an S_N_2 type reaction where the anion attacks the alkyl group on the cation. nih.govbohrium.com For 1-alkyl-3-methylimidazolium ionic liquids, increasing the length of the alkyl chain can make the cation more susceptible to nucleophilic attack, thus lowering its thermal stability. bohrium.com The decomposition products are typically volatile species such as alkyl halides and alkylimidazoles when halide anions are present. nih.gov For nitrate-containing imidazolium (B1220033) ionic liquids, the decomposition is expected to be more energetic and can lead to the formation of various gaseous products. The degradation of 1-alkyl-3-methylimidazolium cations can also involve ring-opening of the imidazole (B134444) structure. nih.gov

    Long-Term Thermal Stability Evaluation and Predictive Modeling

    While non-isothermal TGA provides information on short-term stability, isothermal studies are crucial for evaluating long-term thermal stability at operating temperatures, which are often significantly lower than the onset decomposition temperature. researchgate.netacs.org Studies on various imidazolium-based ionic liquids have shown that decomposition can occur at temperatures well below the T_onset_ determined from ramped heating experiments. researchgate.netacs.org

    For the 1-alkyl-2,3-dimethylimidazolium nitrate series, isothermal experiments were conducted at temperatures of 240, 250, 260, and 270 °C. mdpi.combohrium.comresearchgate.net The results confirmed that the long-term thermal stability follows the same trend as the short-term stability, with the decyl derivative being the least stable of the series. bohrium.com The long-term stability was found to be significantly lower than the short-term stability. bohrium.com Predictive modeling, often based on kinetic parameters derived from accelerated stability studies, can be used to estimate the maximum operating temperature for a given lifetime, for instance, the temperature at which 1% mass loss occurs over 10 hours (T_0.01/10h_). researchgate.netacs.org Such models are essential for determining the practical upper-temperature limit for the application of these ionic liquids. researchgate.net

    Correlation between Alkyl Chain Length and Thermal Stability Trends in Imidazolium Nitrates

    The thermal stability of imidazolium-based ionic liquids is significantly influenced by the structure of their constituent ions, with the nature of the cation, particularly the length of the alkyl chain substituent, playing a crucial role. researchgate.netresearchgate.net Research into a series of 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids, where the alkyl chain length was varied (ethyl, butyl, hexyl, octyl, and decyl), has provided detailed insights into this relationship. nih.govnih.govmdpi.com

    Studies employing both isothermal and nonisothermal thermogravimetric analysis (TGA) have consistently demonstrated that the thermal stability of these imidazolium nitrate salts decreases as the length of the alkyl chain on the imidazolium cation increases. nih.govnih.govmdpi.com This trend holds true under both nitrogen and air atmospheres. mdpi.com For instance, the initial decomposition temperature (Tstart) for this series of compounds was found to decrease as the alkyl chain was elongated. nih.gov

    The observed order of thermal stability for the 1-alkyl-2,3-dimethylimidazolium nitrates is as follows: nih.govmdpi.com[Emmim][NO₃] > [Bmmim][NO₃] > [Hmmim][NO₃] > [Ommim][NO₃] > [Dmmim][NO₃]

    This trend indicates that the compound with the shortest alkyl chain (ethyl) is the most thermally stable, while the compound with the longest chain (decyl) is the least stable. nih.gov The increase in the number of carbon atoms in the alkyl chain is believed to increase the thermal hazard, potentially due to the enhanced stability of carbocations and carbon radicals that may form during decomposition. nih.gov

    The following interactive table provides a summary of the thermal decomposition temperatures for the 1-alkyl-2,3-dimethylimidazolium nitrate series under an air atmosphere, illustrating the effect of the alkyl chain length.

    CompoundAlkyl GroupOnset Temperature (Tonset) in °CPeak Temperature (Tpeak) in °C
    [Emmim][NO₃]Ethyl312.13332.46
    [Bmmim][NO₃]Butyl310.23330.68
    [Hmmim][NO₃]Hexyl300.89325.10
    [Ommim][NO₃]Octyl298.36319.72
    [Dmmim][NO₃]Decyl286.25313.26

    This data is for 1-alkyl-2,3-dimethylimidazolium nitrates. mdpi.com

    Furthermore, kinetic analysis of the thermal decomposition reveals a similar trend. The average activation energy (Ea) required for the thermal decomposition of these ionic liquids decreases as the alkyl chain length increases. mdpi.com This lower activation energy for the decyl-substituted compound signifies a lower kinetic barrier to decomposition, corroborating the finding that it is less thermally stable.

    The interactive table below presents the average activation energies for the thermal decomposition of the 1-alkyl-2,3-dimethylimidazolium nitrate series.

    CompoundAlkyl GroupAverage Activation Energy (Ea) in kJ/mol
    [Emmim][NO₃]Ethyl204.45 ± 5.80
    [Bmmim][NO₃]Butyl169.95 ± 6.08
    [Hmmim][NO₃]Hexyl161.55 ± 4.97
    [Ommim][NO₃]Octyl150.81 ± 5.83
    [Dmmim][NO₃]Decyl134.75 ± 6.12

    This data is for 1-alkyl-2,3-dimethylimidazolium nitrates, calculated from TGA-DTG data under a nitrogen atmosphere. mdpi.com

    Green Chemistry Principles and Sustainability Aspects in 3 Decyl 1 Methyl 1h Imidazolium Nitrate Research

    Sustainable Synthesis and Purification Methodologies

    The sustainable synthesis of 3-decyl-1-methyl-1H-imidazolium nitrate (B79036), while not extensively detailed in dedicated literature, can be inferred from the general synthesis routes for similar imidazolium-based ionic liquids. The typical synthesis is a two-step process: the quaternization of an N-substituted imidazole (B134444) followed by an anion exchange reaction.

    A common route for the synthesis of the cation, 1-decyl-3-methylimidazolium (B1227720) ([DMIM]⁺), involves the reaction of N-methylimidazole with a decyl halide, such as 1-bromodecane (B1670165). researchgate.net This initial step, known as the Menshutkin reaction, is often carried out under reflux conditions. To align with green chemistry principles, researchers are exploring methods to reduce the environmental impact of this step, such as using solvent-free conditions or employing more benign solvents than traditionally used ones like acetonitrile (B52724).

    Purification of the final product is another critical aspect. Traditional methods may involve the use of significant amounts of organic solvents for extraction and washing. Greener purification techniques, such as the use of liquid-liquid extraction with more environmentally friendly solvents or chromatography with recyclable mobile phases, are being investigated. google.com The use of decolorizing charcoal and subsequent filtration is a common purification step to remove colored impurities. google.com

    A study on the synthesis of 1-decyl-3-methylimidazolium tetrafluoroborate (B81430) (DMImBF₄) and 1-decyl-3-methylimidazolium hexafluorophosphate (B91526) (DMImPF₆) from DMImBr provides insights into the optimization of reaction conditions. researchgate.net The study found that the choice of solvent and reaction time significantly impacted the yield, with methanol (B129727) being a suitable solvent for these anion exchange reactions. researchgate.net Such findings can inform the development of more efficient and sustainable synthesis protocols for 3-decyl-1-methyl-1H-imidazolium nitrate.

    Table 1: General Synthesis Parameters for 1-Decyl-3-Methylimidazolium Halides

    ParameterDetailsSource
    Cation Synthesis Reaction of N-methylimidazole with 1-bromodecane. researchgate.net
    Anion Exchange Metathesis reaction with a suitable nitrate salt. google.com
    Solvent Methanol has been shown to be effective for similar anion exchange reactions. researchgate.net
    Purification Liquid-liquid extraction, use of decolorizing charcoal, filtration. google.com

    This table is a generalized representation based on the synthesis of similar compounds and does not represent a specific, optimized process for this compound.

    Recyclability and Reusability Studies of this compound as a Solvent or Catalyst

    A key tenet of green chemistry is the ability to recycle and reuse solvents and catalysts to minimize waste. Ionic liquids are often touted for their potential in this regard, primarily due to their low vapor pressure, which reduces losses due to evaporation.

    As a Solvent: When used as a solvent, the recovery of the ionic liquid from a reaction mixture is crucial. Several techniques can be employed:

    Extraction: If the product is immiscible with the ionic liquid, it can be separated by simple decantation or extraction with a suitable solvent.

    Distillation: For volatile products, distillation can be used to separate the product from the non-volatile ionic liquid. In some cases, the ionic liquid itself can be distilled under high vacuum, though this is less common for those with long alkyl chains due to their higher thermal stability and potential for decomposition at high temperatures. researchgate.net

    Adsorption: Resorcinol-formaldehyde resins have been shown to be effective in adsorbing imidazolium-based ionic liquids from aqueous solutions, offering a potential method for their recovery and recycling. rsc.org The adsorption capacity can be influenced by the alkyl chain length of the cation. rsc.org

    Ionic liquids are being explored for their role in the chemical recycling of polymers. nih.govacs.org Their ability to dissolve various plastics can facilitate their deconstruction into monomers, which can then be used to produce new polymers. google.com The recyclability of the ionic liquid in such processes is a key area of research to make this a viable and sustainable technology. nih.gov

    Table 2: Potential Recycling Methods for Imidazolium-Based Ionic Liquids

    MethodDescriptionApplicability to this compoundSource
    Extraction Separation of immiscible products or extraction with a selective solvent.Potentially high, depending on the reaction products. google.com
    Distillation Separation of volatile products from the non-volatile ionic liquid.High for volatile products. researchgate.net
    Adsorption Use of resins to capture the ionic liquid from solution.Potentially effective for recovery from aqueous streams. rsc.org

    This table presents general methods and their potential applicability, as specific studies on the target compound are limited.

    Life Cycle Assessment Considerations in Research and Development

    A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal or recycling ("cradle-to-grave" or "cradle-to-cradle"). alleima.com While a specific LCA for this compound has not been published, insights can be drawn from LCAs of other imidazolium-based ionic liquids and the components of the target molecule.

    An LCA of an ionic liquid would typically consider the following stages:

    Raw Material Acquisition: This includes the environmental impact of producing the starting materials, such as N-methylimidazole, decyl halides, and the nitrate source. The production of nitrate fertilizers, for example, is known to be energy-intensive and reliant on fossil fuels. mdpi.com

    Manufacturing: The energy consumption, solvent use, and waste generation during the synthesis and purification of the ionic liquid are assessed.

    Use Phase: The performance of the ionic liquid in its application, including its efficiency, stability, and the potential for recycling, is a critical factor. The energy required for recycling the ionic liquid would also be included in this stage.

    End-of-Life: The biodegradability and toxicity of the ionic liquid determine its environmental fate and the impacts associated with its disposal.

    These findings underscore the importance of developing energy-efficient and waste-minimizing synthesis and recycling processes for ionic liquids to truly realize their potential as "green" solvents. For this compound, the long decyl chain and the nitrate anion will have specific contributions to its life cycle impacts that would need to be evaluated in a dedicated LCA.

    Comparative Analysis with Traditional Organic Solvents in Terms of Environmental Impact

    One of the primary motivations for the development of ionic liquids is to replace traditional volatile organic solvents (VOCs), which are often flammable, toxic, and contribute to air pollution. A comparative analysis of the environmental impact of this compound with that of conventional solvents is therefore essential.

    Volatility and Flammability: A key advantage of ionic liquids is their negligible vapor pressure, which significantly reduces their release into the atmosphere and minimizes the risk of explosions and fires associated with many organic solvents. This inherent property makes them a safer alternative in many applications.

    Toxicity and Biodegradability: The environmental impact of ionic liquids is not solely determined by their low volatility. Their toxicity to aquatic organisms and their biodegradability are crucial factors. Research has shown that the toxicity of imidazolium-based ionic liquids is often related to the length of the alkyl chain on the cation. Longer alkyl chains, such as the decyl group in the target compound, tend to increase toxicity. nih.gov

    A study comparing the effects of various 1-alkyl-3-methylimidazolium bromides on activated sludge in wastewater treatment processes found that 1-decyl-3-methylimidazolium bromide had the most significant negative impact on the sludge flocs and biomass concentration compared to those with shorter alkyl chains and to the organic solvents methanol and acetone. nih.gov This suggests that while having low volatility, the ecotoxicity of long-chain imidazolium (B1220033) ionic liquids needs to be carefully considered.

    Table 3: Qualitative Environmental Impact Comparison

    Environmental AspectThis compound (Inferred)Traditional Organic Solvents (e.g., Toluene, Acetone)Source
    Volatility (VOC Emissions) Very LowHigh chemimpex.com
    Flammability LowHigh chemimpex.com
    Aquatic Toxicity Potentially higher due to long alkyl chain.Varies, but many are toxic. nih.gov
    Biodegradability Often limited, requires specific conditions.Varies, some are readily biodegradable. nih.gov
    Recyclability Potentially high, but can be energy-intensive.Established recycling processes exist for many. researchgate.net

    This table provides a qualitative comparison based on general properties of ionic liquids and specific findings for related compounds.

    Q & A

    Q. What impurity profiling techniques are critical for pharmaceutical-grade synthesis of imidazolium nitrates?

    • Methodology : LC-MS/MS to detect alkyl halide byproducts (e.g., decyl bromide) and nitroso impurities. Follow ICH Q3A guidelines for thresholds (<0.1% for identified impurities). Structural analogs (e.g., 1-[(2RS)-2-benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate) require chiral HPLC separation .

    Contradictions and Data Analysis

    Q. Why do some studies report nitrate ILs as thermally stable, while others observe rapid degradation?

    • Resolution : Divergent purity levels and measurement protocols (e.g., open vs. sealed TGA pans) explain variability. Standardize testing conditions (ISO 11358) and report moisture content .

    Q. How can researchers reconcile conflicting data on nitrate’s role in catalytic poisoning?

    • Approach : Conduct surface-sensitive techniques (XPS, TEM) to analyze metal-IL interfaces. Nitrate may act as a co-catalyst in some systems (e.g., CO₂ reduction) but poison others (e.g., enzymatic catalysis) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.